4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Description
4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C23H19ClN2O2 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
Quinoxaline derivatives, including those related to 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, have been studied for their synthesis and reactions. Research has shown that these compounds can undergo various chemical reactions to form different derivatives with potential applications in material science and pharmaceuticals. For example, the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides has been explored to yield 1-substituted 3-methyl-2(1H)-quinoxalinones. These reactions provide insights into the versatility of quinoxaline derivatives for further chemical modifications (Badr et al., 1984).
Antimicrobial Activity
Some quinoxaline derivatives have shown promising antimicrobial activity. Studies have investigated the antimicrobial effects of quinoxaline N,N-dioxide and specific derivatives against bacterial and yeast strains. These investigations highlight the potential of quinoxaline derivatives as a basis for developing new antimicrobial agents, offering a new avenue for the treatment of infectious diseases (Vieira et al., 2014).
Antituberculosis Agents
Research into quinoxaline derivatives has also extended to the development of anti-Mycobacterium tuberculosis agents. New 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. The findings from these studies contribute to the search for new therapeutic options against tuberculosis, demonstrating the potential medical applications of quinoxaline derivatives (Jaso et al., 2005).
Chemical Properties and Structural Studies
Quinoxaline derivatives have been the subject of structural studies to understand their chemical properties better. For instance, investigations into the reactions of quinoxaline 1,4-dioxides with acetic anhydride have shed light on novel rearrangements and the formation of unique compounds. These studies not only enhance our understanding of the chemistry of quinoxaline derivatives but also open up possibilities for their application in synthetic chemistry and materials science (Ahmed et al., 1987).
Properties
IUPAC Name |
4-benzoyl-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-17-11-13-19(24)14-12-17)20-9-5-6-10-21(20)26(16)23(28)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNQMPMVWMZBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.